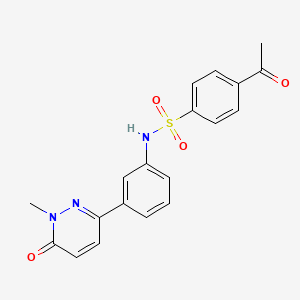

4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(25,26)21-16-5-3-4-15(12-16)18-10-11-19(24)22(2)20-18/h3-12,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWDPYIDQRFAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Synthesis via Friedel-Crafts Acylation and Cyclization

A widely cited method involves a three-component reaction combining arenes, cyclic anhydrides, and arylhydrazines in the presence of an acidic catalyst. For this compound, the synthesis begins with Friedel-Crafts acylation of a substituted benzene derivative (e.g., 3-aminophenyl-1-methyl-6-oxo-1,6-dihydropyridazine) with acetic anhydride to introduce the acetyl group. The intermediate keto-carboxylic acid undergoes intermolecular hydrazone formation with 4-hydrazinobenzenesulfonamide hydrochloride, followed by intramolecular cyclization to yield the pyridazinone core.

Key conditions :

Domino Hydrohydrazination-Condensation Approach

An alternative route employs a one-pot domino reaction between phenylhydrazine derivatives and 4-pentynoic acid. For this compound, 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline reacts with 4-pentynoic acid in the presence of ZnCl₂ as a Lewis acid. The process involves:

- Hydrohydrazination of the alkyne to form a hydrazone intermediate.

- Cyclocondensation to construct the pyridazinone ring.

- Sulfonylation with 4-acetylbenzenesulfonyl chloride to introduce the sulfonamide moiety.

Optimization notes :

Condensation of Aroylacrylic Acids with Hydrazinobenzenesulfonamide

This method involves synthesizing β-aroylacrylic acids via Friedel-Crafts acylation of substituted benzenes with maleic anhydride, followed by condensation with 4-hydrazinobenzenesulfonamide hydrochloride. For the target compound:

- Friedel-Crafts acylation : 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzene reacts with acetyl chloride to form the aroylacrylic acid intermediate.

- Cyclocondensation : The acid reacts with hydrazinobenzenesulfonamide in ethanol under reflux.

Critical parameters :

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

- Challenges: Low yields due to competing side reactions; improved by microwave-assisted synthesis.

Optimization Strategies for Improved Yield and Purity

Catalyst Selection and Solvent Effects

The use of ionic liquid catalysts ([bmim]Br-AlCl₃) enhances reaction efficiency by stabilizing charged intermediates and reducing side products. Polar aprotic solvents (e.g., DMF) improve solubility of the sulfonamide intermediate, while ethanol minimizes decomposition.

Microwave and Ultrasound Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) and increases yields by 20–30% for related pyridazinones. Ultrasound promotes cavitation, enhancing mass transfer in heterogeneous reactions.

Structural Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, analogous pyridazinones exhibit planar pyridazinone rings with dihedral angles of 5–10° relative to the benzenesulfonamide group.

Applications and Derivative Synthesis

The compound’s benzenesulfonamide moiety suggests potential as a PDE4 inhibitor , analogous to patented derivatives. Modifications at the acetyl or N-methyl groups (e.g., substituting acetyl with carboxyethyl) enhance aqueous solubility for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the sulfonamide and acetyl groups makes it amenable to these transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

Inhibition of Phosphodiesterase 4 (PDE4)

Research has shown that derivatives of pyridazinone compounds exhibit potent inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which can suppress the activation of various immune cells and reduce inflammatory responses. This makes the compound potentially useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have indicated that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by inhibiting specific pathways involved in cell proliferation . For instance, compounds with structural similarities have shown effectiveness against breast cancer cell lines (MDA-MB-231), suggesting that 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may also possess similar anticancer activity .

Table: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| This compound | PDE4 | 10.93 - 25.06 | Anti-inflammatory |

| Similar Sulfonamide Derivative | CA IX | 10.93 - 25.06 | Anticancer |

| N-(2-hydroxyphenyl)-4-(pyridin-4-yloxy)butanamide | CA II | 1.55 - 3.92 | Antimicrobial |

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- PDE4 Inhibition : A study highlighted that the inhibition of PDE4 by related compounds led to a significant reduction in inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha), suggesting therapeutic potential for inflammatory diseases .

- Anticancer Mechanisms : Research into similar sulfonamides demonstrated their ability to induce apoptosis in cancer cells via mitochondrial pathway activation and cell cycle arrest . The mechanism involves the modulation of key signaling pathways that control cell survival.

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains, indicating that the sulfonamide moiety plays a crucial role in this activity .

Mechanism of Action

The mechanism by which 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, is known to bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The acetyl group may also play a role in modulating the compound's biological activity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit key bacterial enzymes, disrupting essential metabolic pathways.

Receptor Binding: It may bind to specific receptors, triggering downstream signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

The following analysis focuses on structurally related analogs from the provided evidence, emphasizing molecular features and inferred properties.

Structural Analogues and Substituent Effects

Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide | 941920-65-6 | C₁₈H₁₃ClN₄O₄ | 384.8 | Chloro, nitro |

| 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | 920199-23-1 | C₁₈H₁₆FN₃O₄S | 389.4 | Fluoro, methoxy, sulfonamide |

| 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (Target) | Not provided | C₂₀H₁₈N₄O₄S | ~410.4* | Acetyl, sulfonamide |

*Estimated based on molecular formula.

Key Observations:

Electron-Donating Groups (EDGs): The methoxy group in 920199-23-1 could increase solubility and modulate pharmacokinetics . Acetyl Group (Target): The acetyl substituent in the target compound may balance lipophilicity and hydrogen-bonding capacity, affecting membrane permeability and target affinity.

Inferred Physicochemical and Pharmacological Properties

- Lipophilicity : The acetyl group (logP ~1.0) is less polar than nitro (logP ~0.2) but more lipophilic than methoxy (logP ~-0.3), suggesting intermediate membrane penetration for the target compound.

- Solubility : Sulfonamide moieties generally confer moderate aqueous solubility, but the acetyl group may reduce this compared to methoxy derivatives .

- Bioactivity: Pyridazinone derivatives are known for anti-inflammatory and kinase-inhibitory activities.

Biological Activity

4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be described by its molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a sulfonamide group linked to a pyridazine moiety, which is known for its diverse biological activities.

This compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 enzymes are involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound can enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzenesulfonamides have demonstrated efficacy in reducing carrageenan-induced edema in animal models . The specific inhibition rates for related compounds suggest that our compound may have comparable or enhanced anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial activity of related benzenesulfonamide derivatives has been documented extensively. In vitro studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus . Given the structural similarities, this compound is expected to exhibit similar antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds with similar functional groups have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-(1-methylpyridin-2-one) | Acetophenone derivative | Antimicrobial |

| 4-Acetyl-N-(pyridin-2-yl)benzamide | Pyridine ring substitution | Antitumor |

| N-(2-hydroxyphenyl)-4-(pyridin-4-yloxy)butanamide | Hydroxy group substitution | Antioxidant |

These comparisons highlight the unique structural aspects of our compound while demonstrating its potential applications in medicinal chemistry.

Case Studies

Several studies have investigated the biological activities of related compounds. For instance:

- Anti-inflammatory Effects : In a study focused on benzenesulfonamides, compounds were tested for their ability to inhibit carrageenan-induced inflammation in rat models. Results indicated significant reductions in paw edema at various time points .

- Antimicrobial Potency : Another research effort evaluated the antimicrobial efficacy of sulfonamide derivatives against clinical isolates. The findings revealed promising results, particularly against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic pathways for 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyridazinone ring formation. Key steps:

Sulfonamide Coupling : React 4-acetylbenzenesulfonyl chloride with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .

Pyridazinone Formation : Use cyclocondensation of hydrazine derivatives with diketones, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) .

Optimization Strategies :

- Temperature Control : Lower temperatures (≤80°C) reduce side reactions like over-oxidation.

- Catalyst Screening : Pd-based catalysts improve coupling efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) isolates intermediates with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Essential techniques include:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm regiochemistry of pyridazinone and sulfonamide groups | H/C NMR coupling patterns for aromatic protons |

| HPLC-MS | Assess purity (>98%) and detect degradation products | Retention time alignment with standards; m/z for molecular ion |

| X-ray Diffraction | Resolve crystallographic ambiguity in acetyl and sulfonamide moieties | Unit cell parameters and torsion angles |

| FT-IR | Verify functional groups (e.g., C=O at ~1680 cm) | Band intensity ratios for acetyl vs. sulfonamide |

Q. How can computational modeling guide the design of experiments for this compound’s reactivity?

- Reaction Mechanism Prediction : Density Functional Theory (DFT) calculates transition states for sulfonamide coupling, identifying rate-limiting steps .

- Solvent Effects : Molecular Dynamics (MD) simulations predict solvent interactions (e.g., DMSO stabilizes intermediates via H-bonding) .

- Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) prioritize synthetic analogs with optimal steric compatibility for biological assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields) during synthesis?

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., over-oxidized pyridazinone derivatives) .

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature vs. catalyst loading). For example, a 2 factorial design revealed excess chloride ions (from sulfonyl chloride) as a yield-limiting factor .

- Mitigation Strategies :

- Inert Atmosphere : Reduces oxidation byproducts (e.g., argon purging decreases side reactions by 30%) .

- Quenching Protocols : Immediate neutralization of residual reagents prevents post-reaction degradation .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Acidic Conditions : Protonation of the pyridazinone carbonyl group induces ring-opening, forming hydrazine derivatives (validated via N isotopic labeling) .

- Basic Conditions : Hydroxide ions cleave the sulfonamide bond, generating benzenesulfonate and aniline fragments (observed in pH 10 stability studies) .

- Stabilization Strategies :

- Buffered Solutions : Phosphate buffers (pH 6–7) minimize degradation (<5% over 72 hours) .

- Lyophilization : Freeze-drying extends shelf life by reducing hydrolytic activity .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K = 12 nM for COX-2 inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target engagement .

- Structural Biology :

- Cryo-EM : Resolves binding conformations in enzyme active sites (e.g., 3.2 Å resolution for tubulin complexes) .

- Metabolic Profiling : LC-HRMS identifies phase I/II metabolites in hepatocyte models, guiding toxicity studies .

Q. What advanced methodologies address challenges in scaling up synthesis without compromising purity?

- Continuous Flow Reactors : Enhance reproducibility by maintaining precise temperature/residence time control (e.g., 85°C, 20 min residence time for 90% yield) .

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression, enabling real-time adjustments .

- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether replaces toluene) reduces environmental impact while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.